molecular formula C17H15N3S B2936423 3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline CAS No. 2415523-23-6

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline

Cat. No.: B2936423
CAS No.: 2415523-23-6
M. Wt: 293.39
InChI Key: MOONBFPYRLAOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, pyridazine derivatives have been shown to inhibit enzymes such as phosphodiesterase (PDE), which plays a role in various physiological processes . The compound may also interact with other molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline is unique due to the presence of the benzylsulfanyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

3-(6-benzylsulfanylpyridazin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c18-15-8-4-7-14(11-15)16-9-10-17(20-19-16)21-12-13-5-2-1-3-6-13/h1-11H,12,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOONBFPYRLAOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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